![molecular formula C13H14N2O2 B1453082 3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine CAS No. 924860-58-2](/img/structure/B1453082.png)
3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine
Overview
Description
The compound “3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine” is a complex organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted at the 3-position with a 2-(4-methoxyphenyl)ethenyl group and at the 5-position with a methyl group. The 4-position of the oxazole ring is substituted with an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction. The methoxyphenyl and ethenyl groups could potentially be introduced through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a planar, aromatic ring. The methoxyphenyl and ethenyl groups would add additional complexity to the structure .Chemical Reactions Analysis
The oxazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The amine group can act as a nucleophile in various reactions, and the ethenyl group can participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the amine group could potentially make the compound a base, and the oxazole ring could contribute to the compound’s aromaticity .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Agents : Several studies have focused on synthesizing new derivatives and assessing their antimicrobial activities. For instance, novel triazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness, demonstrating good to moderate activities against various microorganisms (Bektaş et al., 2007).
Spectroscopic and Crystallographic Investigations
- Chemical Characterization : Research has also delved into the spectroscopic, spectrophotometric, and crystallographic analysis of Schiff base ligands, offering detailed insights into their chemical structures and properties (Hayvalı et al., 2010).
Novel Chemical Synthesis
- Chemical Synthesis : Studies have explored the synthesis of formazans from Mannich bases of related chemical structures as antimicrobial agents, indicating moderate antimicrobial activity against selected bacterial and fungal strains (Sah et al., 2014).
Tautomerism and Structural Analysis
- Structural Analysis : Investigations into the tautomerism and structural characteristics of curcuminoid NH-pyrazoles, including their crystallization patterns and hydrogen bonding, provide a foundation for understanding the chemical behavior and potential reactivity of similar compounds (Cornago et al., 2009).
Photochemical Synthesis
- Photochemical Synthesis : Research on the photochemical synthesis of fluorinated heterocyclic compounds, including the production of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlights the versatility of related chemical frameworks in synthesizing fluorinated derivatives (Buscemi et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(14)12(15-17-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZBRFKVWZLTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C=CC2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




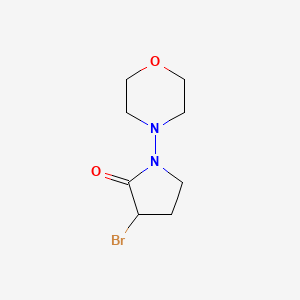
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)
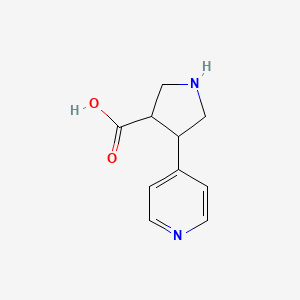
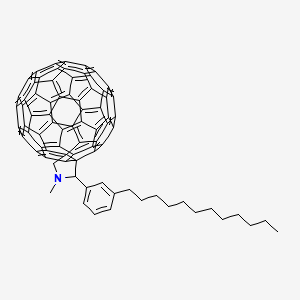
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
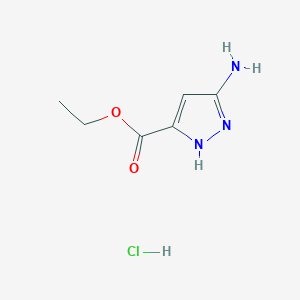
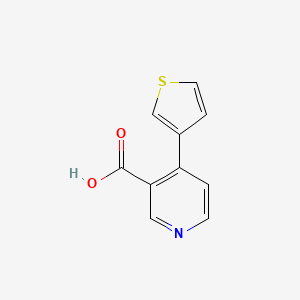
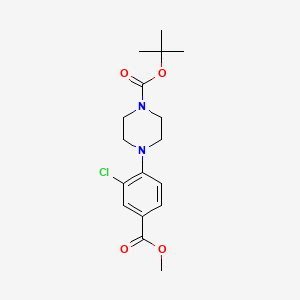

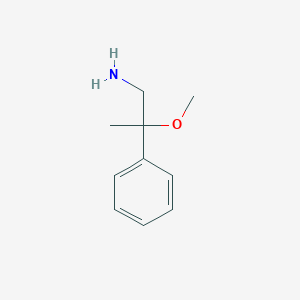


![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)